Protolichesterinic acid

Description

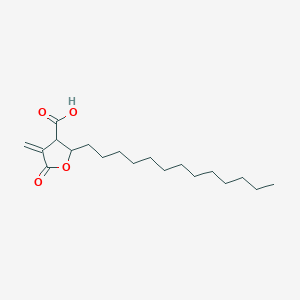

Structure

3D Structure

Properties

CAS No. |

1448-96-0 |

|---|---|

Molecular Formula |

C19H32O4 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(2R,3S)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1 |

InChI Key |

WZYZDHVPSZCEEP-SJORKVTESA-N |

SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

Other CAS No. |

17002-28-7 1448-96-0 |

Synonyms |

protolichesterinic acid protolichesterinic acid, (2R-trans)-isomer; K salt protolichesterinic acid, (2S-trans)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Protolichesterinic Acid: A Comprehensive Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolichesterinic acid is a naturally occurring γ-lactone fatty acid found predominantly in various species of lichens, such as Cetraria islandica (Iceland moss) and Usnea albopunctata.[1][2] First isolated in the early 20th century, this compound has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] Structurally, it features a lactone ring, a carboxylic acid group, and a long aliphatic side chain.[1] This technical guide provides an in-depth summary of the fundamental chemical properties of protolichesterinic acid, detailed experimental protocols for its characterization, and visualizations of relevant experimental workflows and biological pathways.

Core Chemical Properties

The fundamental chemical and physical properties of protolichesterinic acid are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | [1][5][] |

| Molecular Formula | C₁₉H₃₂O₄ | [1][5][][7] |

| Molecular Weight | 324.46 g/mol | [1][5][7] |

| Appearance | White to off-white crystalline solid; forms lustrous plates when recrystallized. | [1][7] |

| Melting Point | 107.5 °C (225.5 °F) | [1] |

| Boiling Point | 488.4 °C at 760 mmHg (Predicted) | [] |

| Solubility | Readily soluble in cold ether and absolute alcohol.[1] Generally more soluble in organic solvents than in water.[3] | |

| Optical Rotation | (+)-enantiomer: [α]D +12° (in chloroform) (-)-enantiomer: [α]D -12° (in chloroform) | [1] |

| UV-Vis Spectroscopy | λmax at 218 nm (in methanol) | [1] |

| Infrared (IR) Spectroscopy (KBr) | 3450 cm⁻¹ (Carboxylic acid O-H), 3050 cm⁻¹ (Alkene C-H), 1720 cm⁻¹ (Carbonyl C=O) | [1] |

| ¹H NMR Spectroscopy (CDCl₃) | δ 0.68 ppm (terminal methyl group), δ 6.03 and 6.39 ppm (alkene protons) | [1] |

| ¹³C NMR Spectroscopy | δ 174.4 ppm (carboxylic acid), δ 168.2 ppm (lactone carbonyl), δ 132.6 and 125.9 ppm (alkene carbons) | [1] |

| CAS Number | 493-46-9 | [1][5][][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for key experiments related to the isolation, purification, and characterization of protolichesterinic acid.

Isolation and Purification of Protolichesterinic Acid from Cetraria islandica

A standard method for isolating protolichesterinic acid with high purity involves a two-step chromatographic process.[1][2][8]

-

Soxhlet Extraction: The initial extraction is performed using petroleum ether in a Soxhlet apparatus to obtain a crude extract from the lichen thalli.[1]

-

Size-Exclusion Chromatography: The crude extract is then subjected to size-exclusion chromatography.[1][2]

-

Centrifugal Partition Chromatography (CPC): For final purification, CPC is employed.[1][2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a validated method for the quantitative analysis of protolichesterinic acid.[1]

-

Column: A LiChrosorb RP-8 column is typically used.[1]

-

Mobile Phase: The specific mobile phase composition is optimized to achieve separation.

-

Detection: UV detection is set at a wavelength appropriate for protolichesterinic acid (e.g., near its λmax of 218 nm).[1]

-

Performance: This method allows for a rapid separation (within 3.7 minutes) and demonstrates excellent linearity in the concentration range of 0.125–2.5 μg/ml, with a detection limit of 1 nanogram.[1] The high precision (0.78% relative standard deviation) and good recovery rate (90%) make it suitable for accurate quantification in biological samples.[1]

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid.[9]

-

Sample Preparation: A small amount of the dried, purified protolichesterinic acid is packed into a capillary tube.[10][11]

-

Apparatus: A standard melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[9][12]

-

Procedure:

-

A preliminary rapid heating is performed to determine an approximate melting point.[9]

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of about 1-2 °C per minute, near the expected melting point.[9][13]

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[9] A narrow range (0.5-1.0 °C) is indicative of high purity.[9]

-

Spectroscopic Analysis

Structural elucidation and confirmation of protolichesterinic acid are achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer, typically with the sample dissolved in deuterated chloroform (B151607) (CDCl₃).[14] Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass and molecular formula of the compound.[14][15]

Visualizations

The following diagrams illustrate key experimental and biological concepts related to protolichesterinic acid.

Caption: Workflow for the Isolation and Purification of Protolichesterinic Acid.

References

- 1. Protolichesterinic acid - Wikipedia [en.wikipedia.org]

- 2. Two-step isolation of the two major paraconic acids of Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1448-96-0: protolichesterinic acid | CymitQuimica [cymitquimica.com]

- 4. protolichesterinic acid | 1448-96-0 [chemicalbook.com]

- 5. Protolichesterinic Acid | C19H32O4 | CID 468953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protolichesterinic Acid | CymitQuimica [cymitquimica.com]

- 8. d-nb.info [d-nb.info]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. thinksrs.com [thinksrs.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

The Discovery and Isolation of Protolichesterinic Acid: A Technical Guide

A comprehensive overview of the historical discovery, isolation methodologies, and biological significance of a prominent lichen-derived metabolite.

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone, has been a subject of scientific inquiry for over a century since its initial discovery in lichens. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its isolation techniques, from early 20th-century methods to modern chromatographic procedures. Detailed experimental protocols for extraction, purification, and characterization are presented, catering to researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, including physicochemical properties and biological activities, in structured tables for ease of reference. Furthermore, it visualizes complex experimental workflows and biological pathways using Graphviz diagrams, offering a clear and concise understanding of the processes involved. This document serves as a comprehensive resource for the scientific community engaged in the study and application of this promising natural product.

A Historical Perspective: The Unveiling of a Lichen Acid

The journey of protolichesterinic acid's discovery is rooted in the broader exploration of lichen chemistry. The initial groundwork was laid in 1845 by Schnedermann and Knop, who first isolated a related compound, lichesterinic acid, from the lichen Cetraria islandica. It was not until the turn of the 20th century that protolichesterinic acid itself was identified.

In 1902, the German botanist and lichenologist Friedrich Wilhelm Zopf reported the isolation of a new substance from the lichen Cetraria cucullata (now known as Flavocetraria cucullata).[1] In his publication in Liebigs Annalen der Chemie, Zopf described a compound that, while sharing some properties with lichesterinic acid, exhibited a significantly different melting point.[1] He named this new compound "protolichesterinic acid" to signify its close relationship to the already-known lichesterinic acid.[1]

Zopf's initial characterization involved extraction with ether and subsequent recrystallization from warm benzol, which yielded thin, rhombic, pearly plates.[1] He determined its melting point to be 103–104 °C, distinguishing it from lichesterinic acid's melting point of 124–125 °C.[1] Further early investigations by Böhme in 1903 provided additional physicochemical data, including its specific rotation.[1] The definitive structural elucidation, however, came later with the work of Asano and Asahina, who established the currently accepted chemical structure of protolichesterinic acid.

Physicochemical and Biological Properties

Protolichesterinic acid's unique structure, featuring a γ-lactone ring with a carboxylic acid group and a long aliphatic side chain, underpins its diverse biological activities. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical Properties of Protolichesterinic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₂O₄ | [1] |

| Molar Mass | 324.46 g/mol | [1] |

| Melting Point | 103–104 °C | [1] |

| Specific Rotation ([α]D) | -12.71° (natural) | [1] |

Table 2: Antimicrobial Activity of Protolichesterinic Acid

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Klebsiella pneumoniae | 0.25 µg/mL | [1] |

| Vibrio cholerae | 0.5 µg/mL | [1] |

| Trichophyton rubrum | 0.12 µg/mL | |

| Candida tropicalis | 2 µg/mL |

Experimental Protocols for Isolation and Purification

The methodologies for isolating protolichesterinic acid have evolved from simple solvent extraction to sophisticated multi-step chromatographic techniques, significantly improving purity and yield.

Classical Isolation Method (Zopf, 1902)

This protocol is based on the original method described by Zopf and is of historical and educational value.

-

Extraction:

-

Air-dried and powdered thalli of Cetraria cucullata are extracted with diethyl ether in a Soxhlet apparatus for several hours.

-

The ether extract is then concentrated under reduced pressure to yield a crude residue.

-

-

Crystallization:

-

The crude residue is dissolved in a minimal amount of warm benzol (benzene).

-

The solution is allowed to cool slowly, promoting the crystallization of protolichesterinic acid as thin, rhombic plates.

-

-

Purification:

-

The crystals are collected by filtration and can be recrystallized from warm benzol to improve purity.

-

Modern Two-Step Chromatographic Isolation

A contemporary and efficient method for obtaining high-purity protolichesterinic acid from Cetraria islandica involves a two-step chromatographic process. This method can achieve purities higher than 95% with recoveries above 50%.

-

Initial Extraction:

-

Finely ground, dried lichen material is subjected to Soxhlet extraction with petroleum ether.

-

The resulting extract is concentrated in vacuo to yield a crude mixture of paraconic acids.

-

-

Step 1: Size-Exclusion Chromatography (SEC)

-

Objective: To separate protolichesterinic acid from other paraconic acids.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of dichloromethane (B109758) and acetone.

-

Procedure:

-

The crude extract is dissolved in a minimal volume of the mobile phase.

-

The solution is loaded onto a pre-equilibrated Sephadex LH-20 column.

-

Elution is carried out with the dichloromethane-acetone mixture.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions enriched with protolichesterinic acid are pooled and the solvent is evaporated.

-

-

-

Step 2: Fast Centrifugal Partition Chromatography (FCPC)

-

Objective: Final purification of protolichesterinic acid to >95% purity.

-

Solvent System: A biphasic system of n-heptane, ethyl acetate, and acetonitrile.

-

Procedure:

-

The enriched fraction from SEC is dissolved in a suitable solvent.

-

The FCPC instrument is prepared with the selected two-phase solvent system, with one phase acting as the stationary phase and the other as the mobile phase.

-

The sample is injected, and the separation is performed.

-

Fractions are collected and analyzed for purity.

-

Pure fractions are combined, and the solvent is removed to yield highly purified protolichesterinic acid.

-

-

Visualizing Experimental and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of the isolation workflow and the metabolic fate of protolichesterinic acid in biological systems.

Caption: Modern two-step isolation workflow for protolichesterinic acid.

Protolichesterinic acid has garnered significant interest for its anticancer properties, which are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. Studies have shown that its pro-apoptotic effects involve the activation of a cascade of enzymes known as caspases. Furthermore, its metabolism in cancer cells has been shown to proceed via the mercapturic acid pathway, a major route for the detoxification of xenobiotics.

Caption: The mercapturic acid pathway for the metabolism of protolichesterinic acid.

Caption: Simplified signaling pathway of protolichesterinic acid-induced apoptosis.

Conclusion

From its initial discovery in the early 20th century to its current status as a promising therapeutic agent, protolichesterinic acid has a rich scientific history. The advancements in isolation and purification techniques have been pivotal in enabling detailed investigations into its biological activities. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating further exploration into the therapeutic potential of this fascinating lichen metabolite. The continued study of protolichesterinic acid and other lichen-derived compounds holds great promise for the discovery of novel drugs and therapeutic strategies.

References

Protolichesterinic Acid in Lichens: A Technical Guide to Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolichesterinic acid, a naturally occurring γ-lactone, is a secondary metabolite found in various lichen species. It has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-proliferative properties.[1] This technical guide provides an in-depth overview of the natural lichen sources of protolichesterinic acid, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its known biological signaling pathways.

Natural Lichen Sources of Protolichesterinic Acid

Protolichesterinic acid has been identified in several lichen genera, with varying reported concentrations. The most well-documented sources include:

-

Cetraria islandica (Iceland Moss): Widely recognized as a primary source of protolichesterinic acid, this lichen has been extensively studied for its chemical composition and medicinal properties.[1][2]

-

Flavocetraria cucullata: This species has been shown to contain significant amounts of protolichesterinic acid.[3]

-

Usnea species: Protolichesterinic acid has been isolated from lichens of the Usnea genus, such as Usnea albopunctata, contributing to their known antimicrobial activities.[1][4]

-

Cetraria aculeata: This species is another confirmed natural source of protolichesterinic acid.[2][5]

-

Pulchrocladia retipora (Coral Lichen): While present in smaller quantities, protolichesterinic acid is a known constituent of this lichen.[6]

Data Presentation: Quantitative Analysis of Protolichesterinic Acid

The concentration of protolichesterinic acid can vary depending on the lichen species, geographical location, and environmental conditions. The following table summarizes the available quantitative data.

| Lichen Species | Protolichesterinic Acid Content (% of Dry Weight) | Reference(s) |

| Cetraria islandica | ~ 0.1% | |

| Flavocetraria cucullata | 3.0% - 9.0% | [3] |

| Flavocetraria cucullata | 2.27% (relative peak intensity in HPLC analysis) | |

| Usnea species | 0.22% - 6.49% (for usnic acid, protolichesterinic acid content not specified) | [7] |

Experimental Protocols

Extraction of Protolichesterinic Acid

a) Soxhlet Extraction (General Protocol)

This method is suitable for the exhaustive extraction of secondary metabolites from dried lichen material.

-

Sample Preparation: Dry the lichen thalli and grind them into a fine powder to increase the surface area for extraction.

-

Apparatus Setup:

-

Place a known amount of the ground lichen powder into a cellulose (B213188) thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., petroleum ether, acetone (B3395972), or a mixture of acetone and methanol) to approximately two-thirds of its volume.[1][8]

-

Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

-

-

Extraction Process:

-

Heat the solvent to its boiling point. The solvent vapor will rise, bypass the thimble, and enter the condenser.

-

The condensed solvent will drip back into the thimble, immersing the lichen powder and extracting the soluble compounds.

-

Once the solvent level in the thimble reaches the top of the siphon arm, the entire volume of the solvent and extract is siphoned back into the boiling flask.

-

This cycle is repeated, allowing for the continuous extraction of the lichen material with fresh, distilled solvent.

-

Continue the extraction for several hours until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

-

-

Post-Extraction:

-

Allow the apparatus to cool.

-

The extract in the round-bottom flask can then be concentrated using a rotary evaporator.

-

b) Maceration

A simpler, though potentially less exhaustive, extraction method.

-

Weigh a known amount of finely ground, air-dried lichen material.

-

Place the powder in a beaker or flask.

-

Add a suitable solvent, such as acetone, to the lichen powder.

-

Stir the mixture at room temperature for a specified period (e.g., 30 minutes to 24 hours).[9]

-

Separate the supernatant by filtration.

-

The extraction process can be repeated with fresh solvent to increase the yield.

-

Combine the filtrates and evaporate the solvent to obtain the crude extract.

Purification of Protolichesterinic Acid

a) Column Chromatography

-

Silica (B1680970) Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column. The column is then eluted with a solvent gradient (e.g., methanol-ethyl acetate) to separate the different compounds based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing protolichesterinic acid.[8]

-

Size-Exclusion Chromatography (Sephadex LH-20): This technique is particularly useful for separating protolichesterinic acid from other paraconic acids. The extract is loaded onto a Sephadex LH-20 column and eluted with a solvent system like dichloromethane-acetone.[1]

b) Fast Centrifugal Partition Chromatography (FCPC)

FCPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.

-

Solvent System Selection: A suitable biphasic solvent system (e.g., n-heptane, ethyl acetate, and acetonitrile) is chosen where the target compound has a favorable partition coefficient.[1]

-

Operation: The FCPC instrument is filled with the stationary phase. The crude extract, dissolved in a small volume of the solvent system, is injected. The mobile phase is then pumped through the system, and the compounds are separated based on their partitioning between the two liquid phases.

-

This method can achieve high purity (over 99%) and good recovery (exceeding 65%).[1]

Quantification of Protolichesterinic Acid by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Extract a known weight of dried, ground lichen material with a suitable solvent (e.g., acetone) using sonication or maceration.[10][11]

-

Filter the extract to remove solid particles.

-

Evaporate the solvent and redissolve the residue in a known volume of the mobile phase or a suitable solvent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (General Example):

-

Column: Reversed-phase C18 column (e.g., Waters XTerra RP18, 150 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% acetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][12]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Detection: UV detector at a specific wavelength (e.g., 233 nm).[10]

-

Temperature: Maintained at a constant temperature (e.g., 30°C).[10]

-

-

Quantification: A calibration curve is generated using standard solutions of purified protolichesterinic acid of known concentrations. The concentration of protolichesterinic acid in the lichen extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Biological Activity of Protolichesterinic Acid

Protolichesterinic acid exhibits its biological effects through various mechanisms, including the induction of apoptosis and interference with cellular metabolic pathways.

Caption: Signaling pathways of protolichesterinic acid's biological activity.

Experimental Workflow: From Lichen to Pure Compound

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of protolichesterinic acid from a lichen source.

Caption: Experimental workflow for protolichesterinic acid.

References

- 1. Protolichesterinic acid - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Analysis of Secondary Metabolites in Usnea longissima (Lichenized Ascomycetes, Parmeliaceae) Using UPLC-ESI-QTOF-MS/MS and Pro-Apoptotic Activity of Barbatic Acid [mdpi.com]

- 5. The antimicrobial activity of extracts of the lichen Cetraria aculeata and its protolichesterinic acid constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pulchrocladia retipora - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. An Antifungal Mechanism of Protolichesterinic Acid from the Lichen Usnea albopunctata Lies in the Accumulation of Intracellular ROS and Mitochondria-Mediated Cell Death Due to Apoptosis in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. lichen.ru.ac.th [lichen.ru.ac.th]

The Biosynthesis of Protolichesterinic Acid in Cetraria islandica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a γ-lactone-containing lichen metabolite from Cetraria islandica (Iceland moss), has garnered significant interest for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of protolichesterinic acid, detailing the proposed metabolic route, summarizing key quantitative data, and outlining relevant experimental protocols. The pathway is believed to involve the condensation of a fatty acid-derived precursor with a C3 or C4 intermediate from primary metabolism, followed by cyclization to form the characteristic γ-lactone ring. However, the specific enzymes and genetic machinery governing this process in Cetraria islandica remain largely unelucidated, presenting a compelling area for future research.

Proposed Biosynthetic Pathway

The biosynthesis of protolichesterinic acid in Cetraria islandica is hypothesized to proceed through a modified fatty acid or polyketide synthesis pathway. Early radiotracer studies have been instrumental in shaping our understanding of this process.[2] The proposed pathway involves the following key stages:

-

Chain Assembly: The aliphatic side chain of protolichesterinic acid is primarily constructed from acetate (B1210297) units, suggesting the involvement of a Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS) complex.[1] Sixteen of the carbon atoms in the molecule are derived from the head-to-tail linkage of acetate units.[1]

-

Precursor Condensation: The growing fatty acid or polyketide chain is proposed to condense with a three or four-carbon molecule derived from the glycolytic pathway, such as pyruvate (B1213749) or a related precursor.[1] This step is crucial for the formation of the branched structure that precedes lactonization.

-

Cyclization and Ring Formation: Following condensation, the intermediate undergoes an intramolecular cyclization to form the characteristic five-membered γ-lactone ring. The precise enzymatic mechanism for this lactonization in lichens is yet to be determined, but in other fungi, thioesterase enzymes have been shown to catalyze such ring formations.

-

Final Modifications: The final steps likely involve enzymatic modifications to introduce the exomethylene group, a key structural feature of protolichesterinic acid.

It is important to note that the biosynthesis of protolichesterinic acid is considered a very minor metabolic pathway in Cetraria islandica.[2] Furthermore, its production appears to be dependent on the symbiotic relationship between the fungal mycobiont and the algal photobiont, as the compound is not produced when the mycobiont is cultured in isolation.[1] Biosynthetic activity has also been observed to be inactive during winter months.[2]

Quantitative Data from Precursor Feeding Studies

Early biosynthetic studies utilized radiolabeled precursors to trace their incorporation into protolichesterinic acid in Cetraria islandica. These experiments provided crucial, albeit limited, quantitative data on the efficiency of this metabolic pathway.

| Precursor | Isotopic Label | Incubation Period | Incorporation Rate (%) | Reference |

| Sodium Acetate | [1-¹⁴C] | 24 hours | ~0.004 | [2] |

| Succinic Acid | [1,4-¹⁴C₂] | 24 hours | Extremely low/negligible | [2] |

Note: The extremely low levels of incorporation highlight that the biosynthesis of protolichesterinic acid represents a very minor metabolic pathway in Cetraria islandica.[2] The lack of significant incorporation of succinic acid led to the refutation of its direct role as a C4 precursor.

Experimental Protocols

This section provides an overview of the key experimental methodologies relevant to the study of protolichesterinic acid biosynthesis.

Isolation and Purification of Protolichesterinic Acid

A modern and efficient two-step protocol for the isolation of protolichesterinic acid from Cetraria islandica has been established, yielding high purity and recovery.

Protocol: Two-Step Isolation of Protolichesterinic Acid

-

Extraction:

-

Dried and ground thalli of Cetraria islandica are extracted with petroleum ether in a Soxhlet apparatus.

-

The extract is concentrated to induce crystallization of a mixture of paraconic acids.

-

-

Step 1: Size-Exclusion Chromatography:

-

The crystalline mixture is dissolved in a minimal amount of dichloromethane-acetone.

-

The solution is applied to a Sephadex LH-20 column.

-

Elution is performed with a dichloromethane-acetone mobile phase.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing protolichesterinic acid.

-

-

Step 2: Centrifugal Partition Chromatography (CPC):

-

The enriched fractions from the previous step are subjected to CPC.

-

A suitable solvent system (e.g., n-heptane, ethyl acetate, and acetonitrile) is used for separation.

-

This step allows for the final purification of protolichesterinic acid to over 99% purity with yields exceeding 65%.[3]

-

Radiotracer Feeding Experiments

Radiotracer studies are fundamental for elucidating biosynthetic pathways. The following is a generalized protocol based on methodologies used for studying lichen metabolism.

Protocol: Generalized Radiotracer Feeding Experiment

-

Lichen Material Preparation:

-

Freshly collected and cleaned thalli of Cetraria islandica are used.

-

The lichens are typically pre-incubated under controlled conditions of light and temperature to ensure metabolic activity.

-

-

Precursor Administration:

-

A solution of the radiolabeled precursor (e.g., [1-¹⁴C]acetate) of known specific activity is prepared.

-

The precursor solution is carefully applied to the lichen thalli. This can be done by dropping the solution onto the surface or by submerging the thalli for a short period.

-

-

Incubation:

-

The treated lichens are incubated for a defined period (e.g., 24-48 hours) under controlled environmental conditions.

-

-

Metabolite Extraction and Analysis:

-

Following incubation, the lichens are washed to remove any unabsorbed precursor.

-

The thalli are then extracted with an appropriate solvent (e.g., acetone (B3395972) or methanol).

-

Protolichesterinic acid is isolated from the crude extract using the chromatographic methods described in section 3.1.

-

The radioactivity of the purified protolichesterinic acid is measured using liquid scintillation counting.

-

The incorporation rate is calculated based on the initial radioactivity of the precursor and the final radioactivity of the product.

-

Mycobiont Culture and Analysis

Investigating the biosynthetic capabilities of the isolated fungal partner is essential.

Protocol: General Methodology for Mycobiont Culture

-

Isolation of the Mycobiont:

-

Asci from the apothecia of Cetraria islandica are dissected under sterile conditions.

-

Ascospores are discharged onto a nutrient agar (B569324) medium (e.g., malt-yeast extract agar).

-

The plates are incubated in the dark at a controlled temperature until fungal colonies appear.

-

-

Subculturing and Growth:

-

Pure cultures of the mycobiont are obtained by transferring hyphal tips to fresh media.

-

The mycobiont is grown in liquid or on solid media for a sufficient period to allow for biomass accumulation.

-

-

Analysis of Metabolite Production:

-

The fungal biomass and the culture medium are extracted with appropriate solvents.

-

The extracts are analyzed by TLC, HPLC, or LC-MS for the presence of protolichesterinic acid.

-

Note: To date, isolated mycobionts of Cetraria islandica have not been shown to produce protolichesterinic acid in submerged culture, suggesting that the symbiotic interaction is crucial for its biosynthesis.[3]

Future Directions and Conclusion

The biosynthesis of protolichesterinic acid in Cetraria islandica presents a fascinating yet challenging area of natural product chemistry. While the foundational work using radiotracers has provided a basic framework, the advent of modern molecular techniques offers exciting opportunities for deeper exploration. Future research should focus on:

-

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the Cetraria islandica mycobiont could lead to the identification of the putative PKS or FAS gene cluster responsible for protolichesterinic acid biosynthesis.

-

Heterologous Expression: Once candidate genes are identified, their function can be confirmed through heterologous expression in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

Enzyme Characterization: In vitro characterization of the biosynthetic enzymes will be essential to fully elucidate the reaction mechanisms, including the specific steps of condensation, cyclization, and modification.

A thorough understanding of the biosynthetic pathway of protolichesterinic acid will not only contribute to the fundamental knowledge of lichen biochemistry but also pave the way for the sustainable production of this promising bioactive compound for pharmaceutical and other applications.

References

Spectroscopic and Mechanistic Insights into Protolichesterinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of protolichesterinic acid, a naturally occurring γ-lactone found in various lichen species. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and delves into its metabolic processing.

Spectroscopic Data

The structural elucidation of protolichesterinic acid is heavily reliant on modern spectroscopic techniques. The following sections summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in confirming the structure of protolichesterinic acid, revealing the specific arrangement of its atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Protolichesterinic Acid. [1]

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | - | 174.4 |

| Lactone Carbonyl (C=O) | - | 168.2 |

| Alkene (=CH₂) | 6.03, 6.39 | 132.6, 125.9 |

| Terminal Methyl (-CH₃) | 0.68 | - |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of protolichesterinic acid, further confirming its identity and purity.

Table 2: Mass Spectrometry Data for Protolichesterinic Acid.

| Parameter | Value |

| Chemical Formula | C₁₉H₃₂O₄ |

| Molar Mass | 324.461 g·mol⁻¹[1] |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI)[2] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies.

NMR Spectroscopy Protocol

While specific instrumental parameters can vary, a general protocol for obtaining NMR spectra of natural products like protolichesterinic acid involves dissolving the purified compound in a deuterated solvent, such as CDCl₃ or DMSO-d₆. Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal resolution and sensitivity for structural elucidation.

Mass Spectrometry Protocol

The mass spectrometric analysis of protolichesterinic acid has been effectively performed using Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).[2]

A typical protocol is as follows:

-

Chromatographic Separation: An Acquity BEH amide column (1.7 µm, 2.1 × 150 mm) is used with a flow rate of 0.4 mL/min and a column temperature of 45°C.[2] The mobile phase consists of a gradient of acetonitrile (B52724) with 0.1% formic acid (A) and water with 0.1% formic acid (B).[2]

-

Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes. Key parameters include a capillary voltage of 1.5 kV, a sampling cone voltage of 30 V, and an extraction cone voltage of 4 V.[2] Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing selected ions.[2]

Biological Processing and Signaling

Protolichesterinic acid exhibits notable biological activity, including anti-proliferative effects in cancer cells.[2][3] Its mechanism involves metabolic processing and interaction with key cellular signaling pathways.

Metabolic Fate: The Mercapturic Acid Pathway

Research has shown that protolichesterinic acid is metabolized and expelled from cells via the mercapturic acid pathway.[2] This detoxification process involves conjugation with glutathione (B108866), which subsequently stimulates glutathione synthesis.[2]

Caption: Metabolic processing of Protolichesterinic Acid.

Impact on Cellular Signaling

Protolichesterinic acid has been observed to affect key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 and AKT pathways.[2][4] However, these effects can be context-dependent and are sometimes considered secondary to other mechanisms, like the inhibition of fatty acid synthase (FASN).[4][5]

Caption: Simplified signaling impact of Protolichesterinic Acid.

References

- 1. Protolichesterinic acid - Wikipedia [en.wikipedia.org]

- 2. The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of anti-proliferative lichen metabolite, protolichesterinic acid on fatty acid synthase, cell signalling and drug response in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Crystal Structure and Stereochemistry of Protolichesterinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. A thorough understanding of its three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action and for guiding rational drug design and development efforts. This technical guide provides a comprehensive overview of the crystal structure and stereochemical features of protolichesterinic acid. While a definitive single-crystal X-ray diffraction study for protolichesterinic acid itself is not publicly available, this guide presents detailed crystallographic data from a closely related paraconic acid, (+)-nephrosteranic acid, as a representative model. This is supplemented with established stereochemical information for protolichesterinic acid and detailed experimental protocols relevant to the crystallographic determination of such natural products.

Stereochemistry of Protolichesterinic Acid

Protolichesterinic acid possesses two chiral centers within its γ-lactone ring, leading to the possibility of multiple stereoisomers. The absolute stereochemistry of the naturally occurring (-)-protolichesterinic acid has been unequivocally established as (2S, 3R) through total synthesis.[1] Its IUPAC name is (2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid.[2][3] The specific rotation of the (+)-enantiomer is [α]D +12° in chloroform, while the (-)-enantiomer exhibits a rotation of [α]D -12° in the same solvent.

Crystal Structure of a Representative Paraconic Acid: (+)-Nephrosteranic Acid

Due to the lack of publicly available single-crystal X-ray diffraction data for protolichesterinic acid, this guide presents the crystallographic data for (+)-nephrosteranic acid, a structurally similar paraconic acid. This data provides valuable insights into the expected solid-state conformation and packing of protolichesterinic acid. The crystal structure of (+)-nephrosteranic acid was determined by Schleth et al. and the data is available from the Cambridge Structural Database (CSD).

Crystallographic Data

The following table summarizes the key crystallographic data for (+)-nephrosteranic acid.

| Parameter | Value |

| Chemical Formula | C₁₉H₃₄O₄ |

| Formula Weight | 326.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.534(2) |

| b (Å) | 11.234(2) |

| c (Å) | 18.234(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1953.5(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.110 |

| Absorption Coefficient (mm⁻¹) | 0.078 |

| F(000) | 720 |

Table 1: Crystal data and structure refinement for (+)-nephrosteranic acid.

Selected Bond Lengths and Angles

The tables below present selected intramolecular bond lengths and angles for (+)-nephrosteranic acid, providing a quantitative description of its molecular geometry.

| Bond | Length (Å) |

| O1-C1 | 1.355(3) |

| O2-C1 | 1.204(3) |

| O3-C4 | 1.465(3) |

| O4-C4 | 1.196(3) |

| C1-C2 | 1.517(4) |

| C2-C3 | 1.532(4) |

| C3-C4 | 1.514(4) |

| C3-C5 | 1.543(4) |

Table 2: Selected bond lengths for (+)-nephrosteranic acid.

| Atoms | Angle (°) |

| O1-C1-O2 | 120.9(2) |

| O1-C1-C2 | 117.8(2) |

| O2-C1-C2 | 121.3(2) |

| C1-C2-C3 | 110.2(2) |

| C2-C3-C4 | 102.1(2) |

| C2-C3-C5 | 113.4(2) |

| C4-C3-C5 | 111.1(2) |

| O3-C4-O4 | 124.1(2) |

| O3-C4-C3 | 110.8(2) |

| O4-C4-C3 | 125.1(2) |

Table 3: Selected bond angles for (+)-nephrosteranic acid.

Experimental Protocols

The determination of the crystal structure and absolute stereochemistry of a natural product like protolichesterinic acid involves a series of well-defined experimental procedures.

Isolation and Purification

Protolichesterinic acid is typically isolated from lichen species such as Cetraria islandica. A common method involves extraction with a non-polar solvent like petroleum ether, followed by crystallization. Further purification to obtain single crystals suitable for X-ray diffraction can be achieved using techniques like size-exclusion chromatography and centrifugal partition chromatography.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal of the purified compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of frames at different crystal orientations.

-

Data Processing: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final crystal structure.

-

Absolute Stereochemistry Determination: The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects, typically by collecting data at a wavelength that is close to an absorption edge of one of the atoms in the crystal. The Flack parameter is a key indicator used to confirm the correct enantiomer.

Workflow for Crystal Structure and Stereochemistry Determination

The following diagram illustrates the logical workflow from isolation of the natural product to the final determination of its crystal structure and absolute stereochemistry.

References

Preliminary In Vitro Screening of Protolichesterinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of protolichesterinic acid, a naturally occurring lichen metabolite. It details its diverse biological activities, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Biological Activities of Protolichesterinic Acid

Protolichesterinic acid has demonstrated a broad spectrum of biological activities in various in vitro studies. These activities include antimicrobial, antifungal, anti-proliferative, and anti-inflammatory effects, highlighting its potential as a lead compound for drug development.

Antimicrobial and Antifungal Activity

Protolichesterinic acid exhibits significant antimicrobial properties against a range of human pathogenic bacteria and fungi.[1][2] Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.[1] Notably, it has shown potent activity against Klebsiella pneumoniae and Vibrio cholerae.[1][2] Furthermore, its activity against Helicobacter pylori suggests its potential for addressing gastric and duodenal ulcers.[3][4]

In the realm of antifungal activity, protolichesterinic acid has been reported to be particularly effective against medically important fungi, with significant inhibitory action against Trichophyton rubrum.[1][2] Studies have also explored its mechanism of action against Candida tropicalis, revealing that it induces apoptosis through the accumulation of intracellular reactive oxygen species (ROS) and mitochondrial dysfunction.[5][6]

Anti-proliferative and Cytotoxic Activity

Protolichesterinic acid has been shown to possess anti-proliferative effects against several cancer cell lines.[7][8][9] Its cytotoxic activity has been observed in various cancer types, including multiple myeloma and pancreatic cancer cells.[10] The underlying mechanism of its anti-proliferative action involves the inhibition of oxidative phosphorylation and alterations in mitochondrial structure and function.[7][8][9] While it can induce apoptosis in certain cancer cells, its anti-proliferative effects are not believed to be directly mediated by the inhibition of 5- and 12-lipoxygenases.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of protolichesterinic acid is linked to its ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[11][12][13] This inhibitory action on a crucial enzyme in the arachidonic acid cascade underscores its potential as an anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on protolichesterinic acid, providing a comparative overview of its potency across different biological assays.

Table 1: Antimicrobial Activity of Protolichesterinic Acid

| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Klebsiella pneumoniae | Broth Microdilution | 0.25 µg/mL | [1][2] |

| Vibrio cholerae | Broth Microdilution | 0.5 µg/mL | [1][2] |

| Helicobacter pylori | Not Specified | 16 - 64 µg/mL | [3][4] |

Table 2: Antifungal Activity of Protolichesterinic Acid

| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Trichophyton rubrum | Not Specified | 0.12 µg/mL | [1] |

| Candida tropicalis | Microdilution | 2 µg/mL | [5] |

Table 3: Cytotoxic Activity of Protolichesterinic Acid

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | Trypan Blue Exclusion | Approx. 40 µM (at 72h) | [14] |

| RPMI 8226 | Multiple Myeloma | Not Specified | Not Specified | [10] |

| U266 | Multiple Myeloma | Not Specified | Not Specified | [10] |

| AsPC-1 | Pancreatic Cancer | Not Specified | Not Specified | [10] |

Table 4: Enzyme Inhibition by Protolichesterinic Acid

| Enzyme | Assay Type | IC50 Value | Reference |

| 5-Lipoxygenase | Not Specified | Not Specified | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vitro screening of protolichesterinic acid.

Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution: The test compound (protolichesterinic acid) is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is often used as a reference control.[2]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.[15]

The agar (B569324) disc diffusion method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[15][16]

-

Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile paper discs impregnated with a known concentration of protolichesterinic acid are placed on the agar surface.

-

Controls: A blank disc (solvent control) and a disc with a standard antibiotic are used as controls.[2]

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of protolichesterinic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.[13]

-

Enzyme Preparation: A source of 5-LOX is prepared, for instance, from porcine leucocytes.[11][12]

-

Reaction Mixture: The reaction mixture typically contains the enzyme, the substrate (arachidonic acid), and co-factors in a suitable buffer.

-

Inhibitor Addition: The test compound (protolichesterinic acid) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated for a specific time at a controlled temperature.

-

Product Measurement: The formation of the product (e.g., leukotrienes) is measured using techniques such as enzyme immunoassay, colorimetry, or fluorometry.[13]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the in vitro screening of protolichesterinic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro susceptibility of Helicobacter pylori to protolichesterinic acid from the lichen Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 5. An Antifungal Mechanism of Protolichesterinic Acid from the Lichen Usnea albopunctata Lies in the Accumulation of Intracellular ROS and Mitochondria-Mediated Cell Death Due to Apoptosis in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Antifungal Mechanism of Protolichesterinic Acid from the Lichen Usnea albopunctata Lies in the Accumulation of Intracellular ROS and Mitochondria-Mediated Cell Death Due to Apoptosis in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.hi.is [iris.hi.is]

- 10. Anti-proliferative and pro-apoptotic effects of lichen-derived compound protolichesterinic acid are not mediated by its lipoxygenase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of 5-lipoxygenase by protolichesterinic acid from Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 18. mdpi.com [mdpi.com]

The Lipophilicity and Solubility Profile of Protolichesterinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone derived from various lichen species, has garnered significant scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A critical aspect of its potential as a therapeutic agent lies in its physicochemical properties, particularly its lipophilicity and solubility, which fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the lipophilicity and solubility of protolichesterinic acid, presenting available quantitative data, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by this compound.

Physicochemical Properties of Protolichesterinic Acid

Protolichesterinic acid's structure, featuring a lactone ring, a carboxylic acid group, and a long aliphatic side chain, dictates its physicochemical behavior. Its solubility and lipophilicity are key determinants of its suitability for various drug delivery systems and its interaction with biological membranes.

Lipophilicity Profile

Lipophilicity is a crucial parameter in drug design, influencing a molecule's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase.

Table 1: Computed Lipophilicity Data for Protolichesterinic Acid

| Parameter | Value | Source |

| XLogP3 | 6.7 | PubChem[1] |

| cLogP | 4.9934 | Phytomed Nepal[2] |

The high positive values for the computed logP suggest that protolichesterinic acid is a highly lipophilic compound, indicating a preference for lipid environments over aqueous ones. This characteristic is consistent with its structure, which includes a long hydrocarbon chain. Such lipophilicity may facilitate its passage through cell membranes, a desirable trait for intracellular drug targets. However, very high lipophilicity can sometimes lead to poor aqueous solubility and potential issues with formulation and bioavailability.

Solubility Profile

The solubility of a compound in various media is critical for its formulation and absorption. Protolichesterinic acid's solubility is influenced by its lipophilic nature and the presence of a carboxylic acid group, which can ionize depending on the pH of the medium.

Qualitative assessments indicate that protolichesterinic acid is readily soluble in organic solvents like cold ether and absolute alcohol, and generally more soluble in organic solvents than in water.[3][4] Unfortunately, specific quantitative experimental solubility data (e.g., in mg/mL or mol/L) in different solvents and at various pH levels are not extensively reported in the available literature. This represents a significant data gap for formulation scientists and drug developers.

Table 2: Qualitative Solubility of Protolichesterinic Acid

| Solvent | Solubility | Source |

| Water | Poorly soluble | [3] |

| Ether (cold) | Readily soluble | [3] |

| Absolute Alcohol | Readily soluble | [3] |

| Organic Solvents (general) | More soluble than in water | [3] |

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed methodologies for determining the lipophilicity and solubility of protolichesterinic acid. These protocols are based on standard pharmaceutical industry practices.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).

Methodology:

-

Preparation of Phases: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). This is achieved by vigorously mixing equal volumes of n-octanol and the buffer for a prolonged period (e.g., 24 hours) and then allowing the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of protolichesterinic acid in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the protolichesterinic acid stock solution to a known volume of the pre-saturated aqueous buffer in a flask.

-

Seal the flask and shake it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The shaking should be gentle enough to avoid emulsification.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of protolichesterinic acid in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

P = [Protolichesterinic Acid]n-octanol / [Protolichesterinic Acid]aqueous

LogP = log10(P)

Determination of Equilibrium Solubility

This protocol outlines the procedure for measuring the equilibrium solubility of protolichesterinic acid in various solvents, which is essential for pre-formulation studies.

Methodology:

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents, including purified water, various buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions), and organic solvents (e.g., ethanol, propylene (B89431) glycol).

-

Sample Preparation: Add an excess amount of solid protolichesterinic acid to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours, which should be determined experimentally by sampling at different time points until the concentration in the solution remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. Centrifugation can also be used as an alternative or additional step before filtration.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of dissolved protolichesterinic acid using a validated HPLC method.

-

-

Reporting: Express the solubility in terms of mg/mL or mol/L.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive assessment of the lipophilicity and solubility of a natural product like protolichesterinic acid.

Signaling Pathways Modulated by Protolichesterinic Acid

Protolichesterinic acid exerts its biological effects by interacting with specific molecular targets and modulating key signaling pathways. Understanding these interactions is vital for its development as a therapeutic agent.

One of the most well-documented activities of protolichesterinic acid is its selective inhibition of the 5-lipoxygenase enzyme, a key player in the inflammatory cascade.

By inhibiting 5-LOX, protolichesterinic acid blocks the synthesis of leukotrienes, which are potent pro-inflammatory mediators. This mechanism underlies its anti-inflammatory effects and suggests its potential in treating inflammatory conditions.

Protolichesterinic acid has also been shown to affect the fatty acid synthase (FASN) pathway, which is often upregulated in cancer cells and plays a role in their proliferation and survival.

Studies suggest that protolichesterinic acid inhibits FASN activity. This can lead to a downstream decrease in the expression of HER2 and subsequent inhibition of the AKT and ERK1/2 signaling pathways, ultimately resulting in reduced cancer cell proliferation.

Conclusion

Protolichesterinic acid is a promising natural product with significant therapeutic potential. Its high lipophilicity, as suggested by computational models, indicates good potential for membrane permeability. However, the lack of comprehensive experimental data on its solubility in pharmaceutically relevant media presents a challenge for its development. The experimental protocols detailed in this guide provide a clear path for generating this crucial data. Furthermore, its ability to modulate key signaling pathways, such as the 5-lipoxygenase and FASN pathways, provides a strong rationale for its further investigation as an anti-inflammatory and anti-cancer agent. Future research should focus on obtaining robust experimental data for its lipophilicity and solubility to enable the rational design of effective drug delivery systems and to fully unlock the therapeutic potential of this fascinating natural compound.

References

- 1. Protolichesterinic Acid | C19H32O4 | CID 468953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]

- 3. CAS 1448-96-0: protolichesterinic acid | CymitQuimica [cymitquimica.com]

- 4. Protolichesterinic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Protolichesterinic Acid Extraction from Lichens

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protolichesterinic acid is a naturally occurring γ-lactone found in various lichen species, notably Cetraria islandica (Iceland moss).[1] This secondary metabolite has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-proliferative properties.[1][2][3] Its potential as a therapeutic agent, particularly as a selective inhibitor of the 5-lipoxygenase enzyme, makes its efficient extraction and purification a critical step for research and drug development.[1] These notes provide detailed protocols for the extraction and purification of protolichesterinic acid from lichen biomass.

Data Summary: Comparison of Extraction & Purification Methods

The selection of an appropriate extraction and purification strategy depends on the desired yield, purity, and available resources. The following table summarizes quantitative data from established protocols.

| Parameter | Method 1: High Purity Isolation | Method 2: General Extraction | Reference(s) |

| Lichen Source | Cetraria islandica | Cetraria aculeata | [1][4] |

| Initial Extraction Solvent | Petroleum Ether | Acetone (B3395972), Diethyl Ether, or Ethanol | [1][4] |

| Initial Extraction Method | Soxhlet Extraction | Maceration with Sonication (30 min) | [1][4] |

| Primary Purification | Crystallization | N/A | [1] |

| Secondary Purification | Size-Exclusion Chromatography (Sephadex LH-20) | Preparative TLC (Silica Gel) | [1][4][5] |

| Final Purification | Fast Centrifugal Partition Chromatography (CPC) | N/A | [1][5][6] |

| Reported Yield | > 65% | Not specified | [1] |

| Reported Purity | > 99% | Characterized by Rƒ value and m.p. | [1][4] |

Experimental Protocols

Protocol 1: High-Purity Two-Step Isolation from Cetraria islandica

This protocol is adapted from modern chromatographic techniques designed to achieve high purity (>99%) and recovery (>65%) of protolichesterinic acid.[1][5] It involves an initial solvent extraction followed by a two-step chromatographic purification.

Part A: Initial Soxhlet Extraction and Crystallization

-

Preparation: Grind dried thalli of Cetraria islandica into a coarse powder.

-

Extraction:

-

Place the powdered lichen material (e.g., 50 g) into a cellulose (B213188) thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract with petroleum ether for 6-8 hours, or until the solvent running through the siphon is colorless.[1]

-

-

Concentration: Evaporate the petroleum ether from the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Crystallization:

-

Dissolve the crude residue in a minimal amount of warm benzene (B151609) or acetic acid (below 50 °C).[1]

-

Allow the solution to cool slowly to room temperature, then transfer to 4 °C to facilitate crystallization.

-

Collect the resulting crystals, which are a mixture of paraconic acids, by filtration.[5]

-

Part B: Size-Exclusion Chromatography (SEC)

-

Column Preparation: Swell Sephadex LH-20 resin in the mobile phase and pack it into a glass column (e.g., 870 x 38 mm gel bed).[5]

-

Sample Loading: Dissolve the crystalline mixture from Part A (e.g., 400 mg) in a small volume of the mobile phase.[5]

-

Elution:

-

Fraction Collection: Collect fractions (e.g., 2.5 mL portions) using a fraction collector.[5]

-

Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or LC-ELSD to identify and pool the fractions containing protolichesterinic acid.[5]

Part C: Fast Centrifugal Partition Chromatography (CPC) for Final Purification

-

Solvent System Preparation: Prepare a biphasic, water-free solvent system of n-heptane, ethyl acetate, and acetonitrile.[1] The optimal ratio should be determined empirically to provide a suitable partition coefficient (K) for protolichesterinic acid.

-

CPC Operation:

-

Fill and equilibrate the CPC rotor with the stationary phase.

-

Inject the pooled, concentrated fractions from the SEC step.

-

Perform the separation by pumping the mobile phase through the system at a set flow rate and rotational speed.

-

-

Purification: Monitor the effluent with a UV detector and collect the peak corresponding to protolichesterinic acid. This step effectively separates it from closely related compounds like lichesterinic acid.[1]

-

Final Steps: Evaporate the solvent from the collected fraction to yield protolichesterinic acid with >99% purity.[1] Confirm identity and purity using HPLC, NMR, and MS analysis.[1][7]

Protocol 2: General Extraction and Purification from Cetraria aculeata

This protocol is a simpler method suitable for obtaining enriched extracts for screening purposes or for isolation when advanced chromatographic equipment is unavailable.[4]

-

Preparation: Grind the lichen sample into a powder.

-

Extraction:

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude acetone extract.

-

Purification by Preparative TLC:

-

Dissolve the crude extract in a small amount of acetone.

-

Apply the dissolved extract as a band onto a silica (B1680970) gel preparative TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., a mixture of toluene, dioxane, and acetic acid). The optimal system should be determined using analytical TLC first.

-

Visualize the separated bands under UV light or by staining.

-

Scrape the silica gel band corresponding to protolichesterinic acid (identified by comparison with a standard or by its Rƒ value).

-

Elute the compound from the silica with a polar solvent like acetone or ethyl acetate.

-

-

Final Steps: Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified protolichesterinic acid.[4]

Visualizations

The following diagrams illustrate the high-purity extraction workflow and the logical considerations for selecting a protocol.

Caption: High-purity extraction and purification workflow for protolichesterinic acid.

References

- 1. Protolichesterinic acid - Wikipedia [en.wikipedia.org]

- 2. The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. d-nb.info [d-nb.info]

- 6. Two-step isolation of the two major paraconic acids of Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

High-Yield Purification of Protolichesterinic Acid from Cetraria islandica: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone found in the lichen Cetraria islandica (Iceland moss), has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative properties.[1] This application note provides a detailed, high-yield, two-step protocol for the purification of protolichesterinic acid from Cetraria islandica. The methodology encompasses an initial Soxhlet extraction and crystallization, followed by size-exclusion chromatography and final polishing using fast centrifugal partition chromatography (CPC). This process consistently yields protolichesterinic acid with purities exceeding 95%. Furthermore, we present an overview of the key signaling pathways modulated by protolichesterinic acid, providing context for its therapeutic potential.

Introduction

Cetraria islandica, commonly known as Iceland moss, is a lichen with a long history of use in traditional medicine for treating respiratory and digestive ailments.[2][3] Its therapeutic properties are attributed to a rich composition of secondary metabolites, including depsidones, depsides, and fatty acids.[3] Among these, protolichesterinic acid stands out for its potent pharmacological activities.[2] The efficient isolation of this compound is crucial for further research and development of novel therapeutic agents. However, the structural similarity of protolichesterinic acid to other paraconic acids present in the lichen poses a significant purification challenge.[2][4]

This document outlines a robust and reproducible two-step purification strategy that overcomes these challenges, enabling the isolation of high-purity protolichesterinic acid with excellent recovery rates.[2]

Experimental Protocols

The purification of protolichesterinic acid is achieved through a sequential process involving extraction, crystallization, size-exclusion chromatography, and centrifugal partition chromatography.

Stage 1: Soxhlet Extraction and Crystallization

This initial step aims to extract a crude mixture of paraconic acids from the dried lichen material.

Protocol:

-

Preparation: Air-dry the thalli of Cetraria islandica.

-

Extraction:

-

Place the dried and ground lichen material into a cellulose (B213188) thimble.

-

Perform a continuous extraction in a Soxhlet apparatus using petroleum ether as the solvent. The apparatus operates by repeatedly washing the solid matrix with fresh, distilled solvent, ensuring efficient extraction of compounds with low solubility.

-